molecular formula C11H13N3O3S B2358321 7-hydroxy-N-isopropyl-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898431-68-0

7-hydroxy-N-isopropyl-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2358321
CAS RN: 898431-68-0
M. Wt: 267.3
InChI Key: SJEHZXWPWBJAJS-UHFFFAOYSA-N
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Description

Thiazolopyrimidines are heterocyclic analogs of purine bases and exhibit a broad spectrum of pharmacological activity . They have attracted the attention of many investigators seeking new biologically active substances for creating more effective and safer drugs .


Synthesis Analysis

An effective method was developed for the preparation and x-ray diffraction analysis of the spatial structure of 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester . This compound is of interest as a starting material for the synthesis of new, potentially biologically active derivatives of thiazolo[3,2-a]pyrimidine .


Molecular Structure Analysis

The structure of similar compounds was determined by one- and two-dimensional NMR and IR spectroscopy .


Chemical Reactions Analysis

Various synthetic approaches to thiazolo[3,2-a]pyrimidine derivatives have been reported . Among them, the most widely known method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks .

Scientific Research Applications

) in these compounds allows for functionalization that can be tailored to target specific cancer cells. .

Antibacterial Applications

The antibacterial activity of thiazolo[3,2-a]pyrimidine derivatives is another promising area of application. These compounds can be designed to disrupt bacterial cell wall synthesis or protein synthesis, thereby inhibiting the growth of bacteria. This makes them potential candidates for the development of new antibiotics, especially in the face of rising antibiotic resistance .

Anti-inflammatory Properties

These derivatives also show potential as anti-inflammatory agents . They can be synthesized to modulate the body’s inflammatory response, which is crucial in the treatment of chronic inflammatory diseases. By targeting specific pathways in the inflammatory process, these compounds could lead to the development of novel anti-inflammatory medications .

Enzyme Inhibition

The thiazolo[3,2-a]pyrimidine moiety can be modified to create inhibitors for various enzymes. For instance, they can be used to inhibit kinases involved in cell signaling pathways, which is a key strategy in targeted cancer therapies. The ability to design specific enzyme inhibitors based on this scaffold is a valuable application in drug discovery .

Neuroprotective Effects

Research suggests that certain thiazolo[3,2-a]pyrimidine derivatives may have neuroprotective effects. These compounds could potentially be used to treat neurodegenerative diseases by protecting neuronal cells from damage or by modulating neurotransmitter systems .

Analgesic Uses

The chemical structure of thiazolo[3,2-a]pyrimidine derivatives makes them suitable for exploration as analgesics. They could be developed to target pain pathways, offering an alternative to traditional pain medications with possibly fewer side effects .

Agricultural Chemicals

In agriculture, these compounds could be explored for their use as pesticides or herbicides. Their chemical properties might be effective in controlling pests or weeds, contributing to crop protection and yield improvement .

Material Science

Lastly, the thiazolo[3,2-a]pyrimidine scaffold could be utilized in material science. Its derivatives might serve as organic semiconductors or as components in organic light-emitting diodes (OLEDs), given their potential electronic properties .

Future Directions

Thiazolo[3,2-a]pyrimidines, because of their virtually unlimited synthetic and pharmacological potential, have attracted the attention of many investigators seeking new biologically active substances for creating more effective and safer drugs . This heterocyclic system was used as the basis for synthesizing effective antifungal, antimalarial, antihypertensive, anti-inflammatory, and antimicrobial substances with wide spectra of actions .

properties

IUPAC Name

7-hydroxy-3-methyl-5-oxo-N-propan-2-yl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S/c1-5(2)12-8(15)7-9(16)13-11-14(10(7)17)6(3)4-18-11/h4-5,16H,1-3H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJEHZXWPWBJAJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)C(=O)NC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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